molecular formula C8H5FN2O2 B3030618 4-Fluoro-2-methyl-5-nitrobenzonitrile CAS No. 932375-18-3

4-Fluoro-2-methyl-5-nitrobenzonitrile

Cat. No. B3030618
M. Wt: 180.14
InChI Key: MCWKESZUGXPBHI-UHFFFAOYSA-N
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Patent
US08288412B2

Procedure details

4-Fluoro-2-methylbenzonitrile (10 mmol, 1.35 g) was dissolved in concentrated sulphuric acid (10 mL) under argon then treated with potassium nitrate (10 mmol, 1.01 g, 1 eq) at 0° C. portionwise to keep the temperature around 0° C. The mixture was allowed to stir for 2 h while warming up to room temperature. The mixture was then poured onto ice and extracted twice with ether. The organics were combined, dried and concentrated under reduced pressure to give the title compound as a solid (9.4 mmol, 1.7 g, 94% yield).
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([CH3:10])[CH:3]=1.[N+:11]([O-])([O-:13])=[O:12].[K+]>S(=O)(=O)(O)O>[F:1][C:2]1[C:9]([N+:11]([O-:13])=[O:12])=[CH:8][C:5]([C:6]#[N:7])=[C:4]([CH3:10])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.35 g
Type
reactant
Smiles
FC1=CC(=C(C#N)C=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
1.01 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature around 0° C
ADDITION
Type
ADDITION
Details
The mixture was then poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ether
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC(=C(C#N)C=C1[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.4 mmol
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.